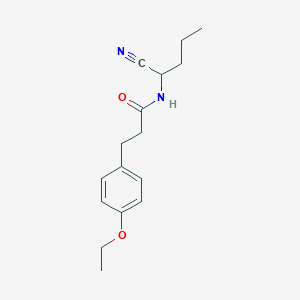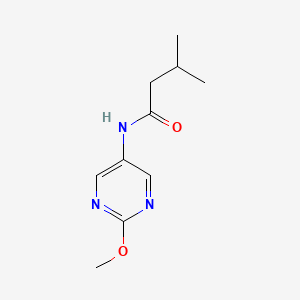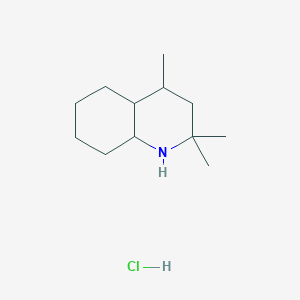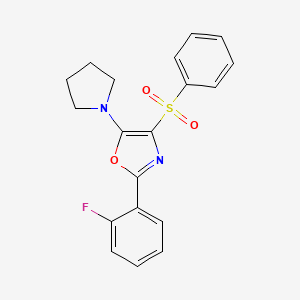
N-(1-cyanobutyl)-3-(4-ethoxyphenyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-cyanobutyl)-3-(4-ethoxyphenyl)propanamide, commonly known as CEPPA, is a chemical compound that has gained significant attention in the scientific research community for its potential applications in various fields. CEPPA is a synthetic compound that was first synthesized in 2004 by researchers at the University of California, Davis. Since then, CEPPA has been extensively studied for its biochemical and physiological effects, mechanism of action, and potential applications in scientific research.
Mecanismo De Acción
The mechanism of action of CEPPA is not fully understood, but it is believed to work by modulating the activity of a specific type of ion channel known as TRPA1. TRPA1 channels are found in sensory neurons and play a critical role in pain and inflammation. CEPPA has been shown to selectively activate TRPA1 channels, leading to a reduction in pain and inflammation.
Biochemical and Physiological Effects:
CEPPA has been found to have several biochemical and physiological effects, including analgesic and anti-inflammatory properties. CEPPA has also been shown to have neuroprotective effects, making it a potential candidate for the development of new treatments for neurological disorders. Additionally, CEPPA has been found to have antioxidant properties, which may have implications for the treatment of oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using CEPPA in lab experiments is its selectivity for TRPA1 channels. This selectivity allows researchers to study the specific effects of TRPA1 modulation without affecting other ion channels. However, one limitation of using CEPPA is its synthetic nature, which may limit its potential for use in clinical applications.
Direcciones Futuras
There are several future directions for the study of CEPPA. One potential direction is the development of new pain medications based on CEPPA's analgesic and anti-inflammatory properties. Another potential direction is the study of CEPPA's potential applications in the treatment of neurological disorders such as epilepsy and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of CEPPA and its potential applications in scientific research.
Métodos De Síntesis
The synthesis of CEPPA involves a multi-step process that begins with the reaction of 4-ethoxybenzylamine with 1-cyanobutane in the presence of a base such as sodium hydride. The resulting product is then reacted with 3-bromopropionyl chloride to form the final product, N-(1-cyanobutyl)-3-(4-ethoxyphenyl)propanamide. The synthesis of CEPPA is a complex process that requires expertise in organic chemistry and specialized equipment.
Aplicaciones Científicas De Investigación
CEPPA has been used in various scientific research studies due to its potential applications in different fields. One of the most significant applications of CEPPA is in the study of pain and inflammation. CEPPA has been found to have analgesic and anti-inflammatory properties, making it a promising candidate for the development of new pain medications. CEPPA has also been studied for its potential applications in the treatment of neurological disorders such as epilepsy and Parkinson's disease.
Propiedades
IUPAC Name |
N-(1-cyanobutyl)-3-(4-ethoxyphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c1-3-5-14(12-17)18-16(19)11-8-13-6-9-15(10-7-13)20-4-2/h6-7,9-10,14H,3-5,8,11H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAXGERRXPDBCAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C#N)NC(=O)CCC1=CC=C(C=C1)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanobutyl)-3-(4-ethoxyphenyl)propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azepan-4-yl)-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2584387.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride](/img/structure/B2584391.png)
![N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-4-ethylsulfanylbenzamide](/img/structure/B2584393.png)

![N-(2,5-dimethoxyphenyl)-2-{8-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-oxo[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl}acetamide](/img/structure/B2584397.png)

![5-bromo-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}thiophene-2-sulfonamide](/img/structure/B2584400.png)
![2-(4-(((6-cyclobutylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B2584403.png)

![N-([2,2'-bifuran]-5-ylmethyl)-2,6-difluorobenzamide](/img/structure/B2584406.png)
![6-[4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl]-7H-purine](/img/structure/B2584407.png)